

Application Notes and Protocols for TCO-PEG8-amine Conjugation

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Compound of Interest

Compound Name: TCO-PEG8-amine

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Introduction

TCO-PEG8-amine is an aqueous-soluble, heterobifunctional crosslinker designed for advanced bioconjugation applications.[1][2] It features two distinct reactive moieties: a terminal primary amine (-NH₂) and a trans-cyclooctene (TCO) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1] The primary amine allows for covalent linkage to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, or to carboxylic acids using carbodiimide chemistry (e.g., EDC).[1][3] The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[4] This "click chemistry" reaction is exceptionally fast, selective, and bioorthogonal, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[5][6]

The PEG8 spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and provides a flexible connection that minimizes steric hindrance during ligation.[7] These characteristics make **TCO-PEG8-amine** an ideal tool for the development of

antibody-drug conjugates (ADCs), PET imaging agents, and fluorescent probes, as well as for the site-specific modification of proteins and other biomolecules.[5][8]

Reaction of TCO-PEG8-amine with an NHS-Ester Activated Molecule

The primary amine of **TCO-PEG8-amine** reacts efficiently with NHS esters to form a stable, covalent amide bond. This reaction is the first step in a two-step conjugation strategy to impart TCO reactivity onto a molecule of interest that has been functionalized with an NHS ester. For optimal yield and to minimize side reactions, several parameters must be carefully controlled.

Summary of Reaction Conditions

The following table summarizes the key parameters for the reaction between the amine group of **TCO-PEG8-amine** and an NHS ester. While these are general guidelines, empirical optimization for each specific molecule is recommended.

Parameter	Recommended Condition	Notes
pH	7.2 - 9.0	The reaction of NHS esters with primary amines is pH-dependent. A pH range of 7.2-8.0 is a common starting point. [9][10]
Buffer System	Amine-free buffers (e.g., PBS, HEPES, Borate)	Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and must be avoided.[7][10]
Stoichiometry	1.5- to 5-fold molar excess of TCO-PEG8-amine	A slight molar excess of the amine linker ensures efficient consumption of the moisture-sensitive NHS ester.
Solvent	Aqueous buffer (e.g., PBS)	The PEG spacer imparts water solubility.[11] The NHS-activated molecule may require an initial dissolution in a dry, water-miscible organic solvent like DMSO or DMF before dilution in the reaction buffer. [7][9]
Temperature	Room Temperature (20-25°C) or 4°C	The reaction typically proceeds efficiently at room temperature. Incubation at 4°C (e.g., overnight) can be used to slow the competing hydrolysis of the NHS ester.[7]
Reaction Time	1 - 2 hours	Typical reaction time at room temperature. Progress can be monitored by chromatography (e.g., HPLC, LC-MS).[7]

Experimental Protocol: Conjugation of TCO-PEG8-amine to an NHS-Ester Activated Molecule

This protocol describes a general procedure for labeling an NHS-ester functionalized molecule with **TCO-PEG8-amine**.

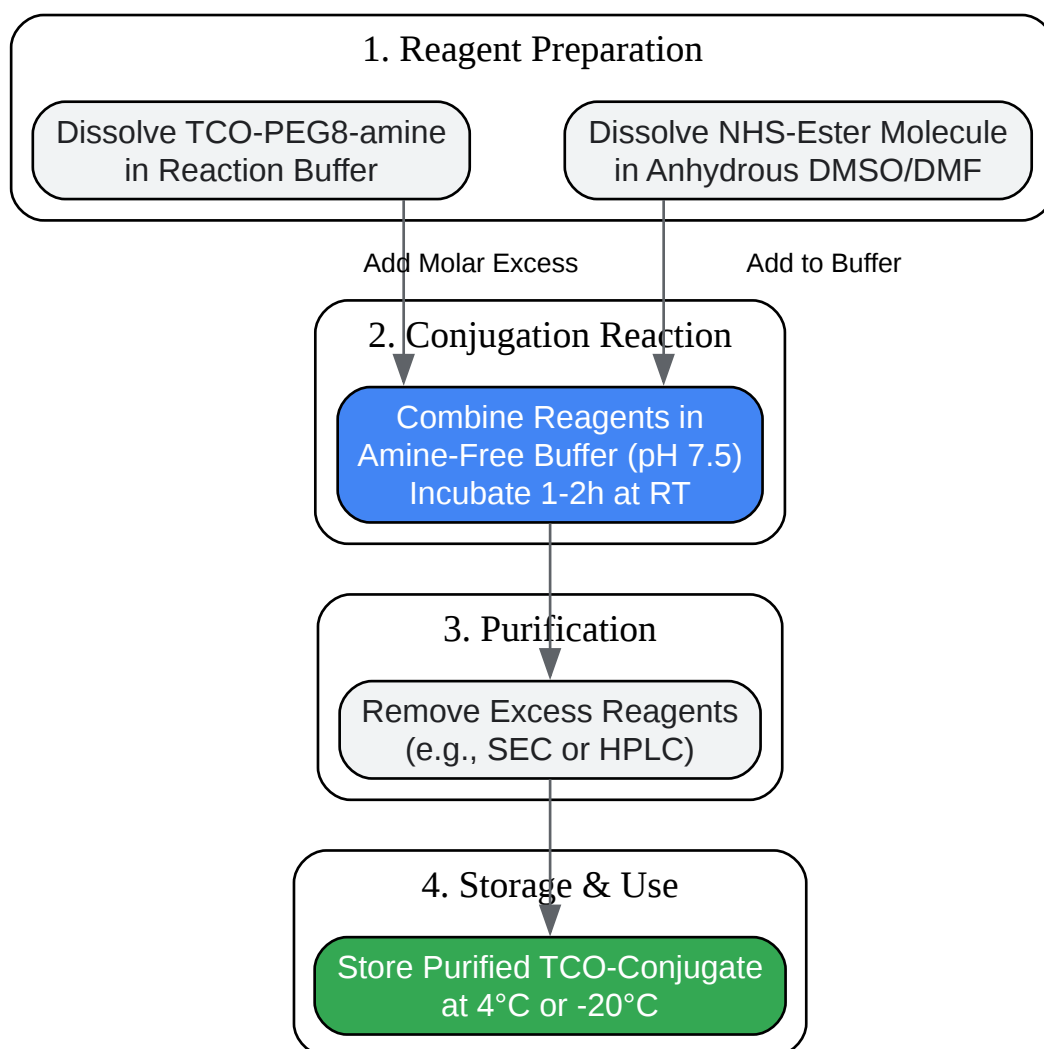
Materials:

- Molecule of interest functionalized with an NHS ester
- **TCO-PEG8-amine** (e.g., BroadPharm BP-24162)[1]
- Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[7]
- Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. [7]
- Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

- Reagent Preparation:
 - Allow the **TCO-PEG8-amine** and the NHS-ester activated molecule vials to equilibrate to room temperature before opening to prevent moisture condensation.[10]
 - Prepare a stock solution (e.g., 10 mM) of the NHS-ester activated molecule in anhydrous DMSO or DMF.[7]
 - Prepare a stock solution (e.g., 10 mM) of **TCO-PEG8-amine** in the Reaction Buffer.
- Conjugation Reaction:
 - In a reaction tube, add the NHS-ester activated molecule to the desired final concentration in the Reaction Buffer.
 - Add the desired molar excess (e.g., 2-fold) of the **TCO-PEG8-amine** solution to the reaction tube.

- Mix gently and incubate for 1-2 hours at room temperature.[7]
- Purification:
 - Following incubation, purify the TCO-labeled molecule from excess, unreacted **TCO-PEG8-amine** and byproducts.
 - Size-exclusion chromatography (e.g., desalting spin columns) is a common method for purifying proteins and other large biomolecules.[7][12]
 - For smaller molecules, reverse-phase HPLC may be more appropriate.
- Storage:
 - Store the purified TCO-functionalized conjugate at 4°C or -20°C.[7] TCO compounds are not recommended for long-term storage due to potential isomerization.[1]



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Workflow for conjugating **TCO-PEG8-amine** to an NHS ester.

TCO-Tetrazine Ligation for Final Conjugate Formation

Once the molecule of interest is functionalized with the TCO group, it can be rapidly and specifically conjugated to any molecule bearing a tetrazine (Tz) moiety. The TCO-tetrazine IEDDA reaction is the fastest bioorthogonal reaction described to date, forming a stable dihydropyridazine bond.^{[4][7]}

Summary of Ligation Conditions

The TCO-tetrazine ligation is robust and proceeds under a wide range of conditions with high efficiency.

Parameter	Recommended Condition	Notes
pH	6.0 - 9.0	The reaction is efficient across a broad pH range compatible with most biological samples. [4] [13]
Buffer System	Standard aqueous buffers (PBS, HEPES, etc.)	The reaction is not sensitive to most common buffer components.
Stoichiometry	1.05- to 1.5-fold molar excess of Tetrazine	A slight excess of the tetrazine reagent is typically used to ensure complete consumption of the TCO-labeled molecule. [7] [12]
Temperature	4°C to 40°C	The reaction is very fast at room temperature. It can be performed at 37°C to mimic physiological conditions or at 4°C for sensitive biomolecules. [7] [12]
Reaction Time	10 - 60 minutes	The ligation is often complete in under an hour, even at low micromolar concentrations. [7] [9]
Monitoring	Spectrophotometry (optional)	The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance in the visible range (typically 510-550 nm). [4] [12]

Experimental Protocol: TCO-Tetrazine Ligation

This protocol provides a general method for the final conjugation step.

Materials:

- Purified TCO-functionalized molecule (from the previous protocol)
- Tetrazine-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Reactant Preparation:
 - Prepare the TCO-functionalized molecule in the Reaction Buffer.
 - Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
- Ligation Reaction:
 - Combine the TCO-functionalized molecule and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended. [\[7\]](#)
 - Allow the reaction to proceed for 60 minutes at room temperature. [\[9\]](#)
- Purification (Optional):
 - If a molar excess of one reagent was used and needs to be removed, the final conjugate can be purified by a suitable method like size-exclusion chromatography. [\[12\]](#)
- Analysis and Storage:
 - The final conjugate is now ready for use.

- Confirm conjugation by an appropriate analytical method (e.g., SDS-PAGE, LC-MS, fluorescence).
- Store the final conjugate at 4°C until ready for use.[12]

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

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